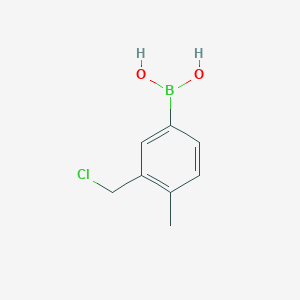

3-氯甲基-4-甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

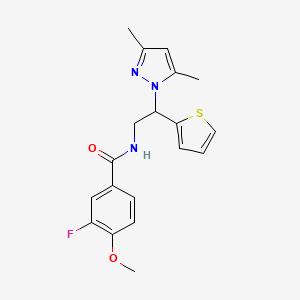

3-Chloromethyl-4-methylphenylboronic acid is a boronic acid derivative that is of interest in various chemical syntheses and reactions. While the specific compound is not directly discussed in the provided papers, related compounds and their reactions are mentioned, which can give insights into the behavior and potential applications of 3-chloromethyl-4-methylphenylboronic acid.

Synthesis Analysis

The synthesis of related chloromethylphenylboronic acids often involves catalytic reactions or electrochemical methods. For instance, the electrooxidative double ene-type chlorination is used to prepare chloro-chloromethyl-phenylboronic acid derivatives, as described in the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . Similarly, Rh(I)-catalyzed reactions are employed to synthesize indene derivatives from chloromethylphenylboronic acids and alkynes . These methods could potentially be adapted for the synthesis of 3-chloromethyl-4-methylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an aromatic ring and hydroxyl groups. The structure is often confirmed by techniques such as NMR spectroscopy and X-ray diffraction, as seen in the characterization of silicon-containing boronic acid derivatives . These techniques could be used to analyze the molecular structure of 3-chloromethyl-4-methylphenylboronic acid.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. For example, 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids have been used as building blocks in the synthesis of silicon-containing drugs . Additionally, 3-chlorophenylboronic acid has been used to promote aza-Friedel–Crafts reactions for the synthesis of indole derivatives . These reactions highlight the versatility of boronic acids in organic synthesis, which would likely extend to 3-chloromethyl-4-methylphenylboronic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups and molecular structure. For instance, the complexation of methylboronic acid with polyols demonstrates the ability of boronic acids to form stable chelate rings, which could be relevant to the binding properties of 3-chloromethyl-4-methylphenylboronic acid . Moreover, the presence of chloromethyl groups in boronic acids can contribute to their reactivity, as seen in the biosynthesis of esters and anisoles by Phellinus pomaceus using chloromethane .

科学研究应用

促进高效合成过程

3-氯甲基-4-甲基苯硼酸衍生物的主要应用之一是促进更高效和环保的合成过程。例如,张等人(2019年)的研究提出了一种简便高效的合成过程,用于制备双氰菊酯的关键中间体3-(氯甲基)-2-甲基-1,1′-联苯。该过程显著减少了步骤数量,避免了使用高毒性和高风险试剂,使其更加环保和高效(Zhang, Cheng, Hu, & Xu, 2019)。

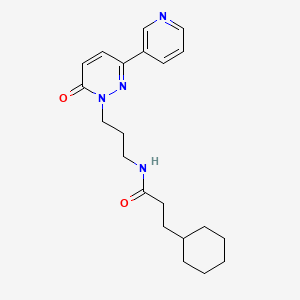

交叉偶联反应

另一个应用领域是交叉偶联反应,在有机化学中构建碳-碳键中至关重要。纳赫拉等人(2004年)讨论了基于二(2-吡啶基)甲胺基钯二氯化物配合物作为多功能催化剂,用于各种类型的交叉偶联反应,包括涉及芳基硼酸的铃木-宫浦反应。这些反应对于在水溶剂中制备联苯和杂联苯至关重要,展示了该化合物在促进更可持续条件下的反应中的作用(Nájera, Gil-Moltó, & Karlström, 2004)。

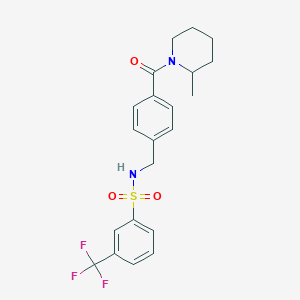

增强材料性能

在材料科学领域,3-氯甲基-4-甲基苯硼酸衍生物已被用于增强聚合物的性能。王等人(2020年)的研究表明,含磷和氮的苯硼酸衍生物可以作为有效的润滑剂添加剂。这些衍生物显著改善了液体石蜡的抗摩擦和抗磨损性能,表明其在润滑剂添加剂方面具有工业应用潜力(Wang, Han, Ge, Zhang, Bai, & Zhang, 2020)。

药物传递系统

此外,该应用还延伸到药物传递系统的开发。丁等人(2009年)合成了以3-氨基苯硼酸修饰的葡萄糖敏感自组装膜。这些膜表现出pH和热敏感的膨胀行为,并且可以在葡萄糖存在时增强药物(如茜素红S)的释放。这表明在自调节胰岛素传递系统中具有有前景的应用,突显了该化合物在创建刺激响应材料中的作用(Ding, Guan, Zhang, & Zhu, 2009)。

未来方向

While specific future directions for 3-Chloromethyl-4-methylphenylboronic acid are not mentioned in the retrieved sources, boronic acids in general are gaining interest in medicinal chemistry due to their versatility and the potential to improve the activities of bioactive molecules . Therefore, it is likely that research into the applications of 3-Chloromethyl-4-methylphenylboronic acid will continue to expand.

属性

IUPAC Name |

[3-(chloromethyl)-4-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBKEZIAHHACHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)CCl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloromethyl-4-methylphenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)

![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)